PTX80

p62 antagonism target engagement binding affinity

PTX80 is the first-in-class p62 antagonist that directly binds p62 to induce insoluble aggregates, polyubiquitinated protein buildup, and UPR-driven apoptosis, selectively killing CD138⁺ multiple myeloma cells (50–400 nM) while sparing normal cells. Validated across 10 CRC PDX models (IC₅₀ 113–1,220 nM) and HCT116 xenografts (8–12 mg/kg), PTX80 uniquely dissects p62-dependent proteotoxic stress—distinct from proteasome inhibitors or autophagy blockers. Order for your MM, CRC, or protein degradation studies.

Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
Cat. No. B15607886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTX80
Molecular FormulaC26H26N4O3S
Molecular Weight474.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+
InChIKeyACOAFAKBTXAOQG-KOJZRSEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTX80: First-in-Class p62 Antagonist for Cancer Research – Chemical Identity and Core Pharmacology


PTX80 is a synthetic small molecule (C₂₆H₂₆N₄O₃S; MW: 474.58 g/mol; CAS: 2376297-69-5) developed by Pi Therapeutics and classified as a first‑in‑class inhibitor of protein degradation that targets the autophagy receptor p62/SQSTM1 [1]. Unlike proteasome inhibitors or lysosomal autophagy blockers, PTX80 binds directly to p62, inducing depletion of soluble p62, formation of insoluble p62 aggregates, and failure of polyubiquitinated cargo to colocalize with p62, which together trigger proteotoxic stress, unfolded protein response (UPR) activation, and apoptosis selectively in cancer cells [1]. The compound is supplied as a ≥95% pure solid, exhibits sparing solubility in DMSO (1–10 mg/mL) and slight solubility in acetonitrile (0.1–1 mg/mL), and is intended exclusively for research use .

Why p62 Antagonists Cannot Be Interchanged: Mechanistic Divergence Between PTX80 and Other Protein Degradation Inhibitors


Compounds that converge on protein degradation pathways—proteasome inhibitors (bortezomib, carfilzomib), lysosomal autophagy blockers (chloroquine, hydroxychloroquine), and deubiquitinase inhibitors (b‑AP15, VLX1570)—operate through fundamentally different molecular targets and produce distinct pharmacodynamic signatures from p62 antagonists such as PTX80 [1]. Proteasome inhibitors block catalytic subunits of the 20S core, lysosomal agents neutralize autophagic flux by raising lysosomal pH, and DUB inhibitors impair ubiquitin recycling upstream of the proteasome; none directly engage the p62 scaffold protein, which serves as a central signaling hub linking ubiquitinated cargo recognition, autophagosome formation, NF‑κB activation, and Nrf2‑mediated oxidative stress responses [1][2]. Even among the limited set of reported p62‑directed compounds, PTX80 (a global p62 antagonist that induces p62 aggregation and UPR‑driven apoptosis) is mechanistically distinct from p62‑ZZ‑domain‑selective inhibitors such as XRK3F2, which block a specific protein‑protein interaction surface without triggering the same proteotoxic cascade, rendering simple substitution invalid [1][3].

PTX80 Procurement Evidence Guide: Quantitative Differentiation Across Binding Affinity, Cellular Selectivity, In Vivo Efficacy, and Physicochemical Profile


p62 Target Engagement: PTX80 Achieves Nanomolar Affinity, Outpacing Multi‑Micromolar ZZ‑Domain Inhibitors

PTX80 binds to the human p62 receptor with an IC₅₀ of 31.18 nM in a biochemical antagonist assay, providing a clear quantitative readout of direct target engagement [1]. In contrast, the p62‑ZZ‑domain‑selective inhibitor XRK3F2 does not have a reported biochemical binding IC₅₀ on p62; its cellular potency against multiple myeloma cell lines is in the low‑to‑mid micromolar range, with IC₅₀ values of 4.35 µM (5TGM1 murine MM) and 4.6 µM (human MM1.S) . Where PTX80 demonstrates nanomolar biochemical engagement, XRK3F2 requires approximately 140‑fold higher concentrations (4.35–4.6 µM) to produce a cellular readout, consistent with the mechanistic distinction between global p62 antagonism and domain‑restricted binding [1].

p62 antagonism target engagement binding affinity

Cancer‑Cell‑Selective Cytotoxicity: PTX80 Spares Normal Hematopoietic Cells While Reducing CD138⁺ Myeloma Cell Survival

In primary plasma cells derived from multiple myeloma patients, PTX80 (50–400 nM) decreased the survival of malignant CD138⁺ cells while leaving CD138⁻ (normal) cells unaffected, demonstrating functional tumor‑cell selectivity . This contrasts with proteasome inhibitors such as bortezomib, which lack intrinsic CD138‑based discrimination and are known to produce dose‑limiting toxicities in normal tissues including peripheral neuropathy [1]. By comparison, the p62‑ZZ‑domain inhibitor XRK3F2 exhibits cellular IC₅₀ values of 4.35–4.6 µM against MM cell lines [2], concentrations approximately 10‑ to 80‑fold higher than the 50–400 nM range at which PTX80 selectively impairs CD138⁺ primary patient cell survival, underscoring PTX80's superior therapeutic‑window potential in MM models .

multiple myeloma tumor selectivity CD138

In Vivo Antitumor Activity Across Colorectal Cancer PDX Models with Defined IC₅₀ Ranges

PTX80 reduced the viability of tumor tissue samples isolated from ten independent patient‑derived xenograft (PDX) mouse models of colorectal cancer with IC₅₀ values ranging from 113 to 1,220 nM . In a separate HCT116 colorectal cancer cell‑line xenograft model, PTX80 administered at 8 or 12 mg/kg twice weekly reduced tumor volume in vivo [1]. By comparison, the p62‑ZZ inhibitor XRK3F2 has been evaluated in vivo in the 5TGM1 multiple myeloma model (not colorectal cancer), where it induced cortical bone formation restricted to MM‑bearing bones but did not demonstrate tumor volume reduction across a panel of PDX models [2]. The availability of PDX‑derived tumor tissue IC₅₀ data (113–1,220 nM) for PTX80 provides procurement‑relevant translatability bridging that is absent for domain‑restricted p62 inhibitors in colorectal cancer settings .

colorectal cancer patient-derived xenograft PDX

Mechanism‑of‑Action Differentiation: Global p62 Antagonism and UPR‑Driven Apoptosis Versus Lysosomal and Proteasomal Modulators

PTX80 induces proteotoxic stress and activation of the unfolded protein response (UPR), leading to apoptosis, a mechanism that is pharmacologically distinct from the lysosomal neutralization exerted by chloroquine/hydroxychloroquine (which block autophagic flux by raising lysosomal pH) and the catalytic proteasome inhibition by bortezomib [1][2]. Hydroxychloroquine requires concentrations of approximately 30 µM to inhibit autophagy, with antiproliferative activity in the mid‑micromolar range , whereas PTX80 induces apoptosis in MM.1S cells at 100 nM—roughly 300‑fold lower [1]. XRK3F2 achieves MM cell cytotoxicity only at 4.35–4.6 µM, corresponding to an approximately 44‑fold higher concentration than that required for PTX80‑induced apoptosis . This three‑way comparison underscores that PTX80 is the only compound in this set that operates through p62‑mediated proteotoxic stress and UPR activation, a mechanistic signature not recapitulated by lysosomal inhibitors, proteasome inhibitors, or ZZ‑domain‑restricted p62 binders [1].

protein degradation unfolded protein response autophagy

Physicochemical and Formulation Profile: Defined Solubility Enabling Reproducible In Vitro and In Vivo Dosing

PTX80 has a defined solubility profile in standard laboratory solvents: sparingly soluble in DMSO (1–10 mg/mL) and slightly soluble in acetonitrile (0.1–1 mg/mL) . For in vivo administration, PTX80 has been formulated at 8 or 12 mg/kg twice weekly in the HCT116 xenograft model, with preparation guidelines specifying 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline as a validated vehicle [1]. In contrast, many earlier‑generation protein degradation inhibitors (e.g., VLX1570) are reported as water‑insoluble, requiring specialized solubilization strategies that can introduce inter‑batch variability [2]. The availability of a published, solvent‑defined formulation for PTX80 directly supports reproducibility across independent laboratories, a procurement‑critical attribute for multi‑site collaborative studies .

solubility formulation DMSO

Functional Impact on Polyubiquitinated Protein Clearance: PTX80 Increases Polyubiquitin Burden at Nanomolar Concentrations

PTX80 at 200 nM significantly increases the levels of polyubiquitinated proteins in MM.1S multiple myeloma cells, consistent with functional impairment of the p62‑mediated protein degradation pathway [1]. This accumulation of polyubiquitinated cargo is a direct pharmacodynamic readout of p62 antagonism and proteotoxic stress. In comparison, the deubiquitinase (DUB) inhibitor b‑AP15 induces polyubiquitin accumulation only at substantially higher concentrations, with an IC₅₀ of 2.1 µM for Ub‑AMC cleavage inhibition . The 10‑fold difference in the concentration required to produce polyubiquitin accumulation (200 nM for PTX80 versus ~2.1 µM for b‑AP15) highlights PTX80's superior potency in disrupting protein quality control through a p62‑dependent mechanism rather than through direct DUB inhibition [1].

polyubiquitination proteotoxic stress protein quality control

Optimal Application Scenarios for PTX80 Based on Validated Evidence


Multiple Myeloma Translational Research Requiring Malignant Plasma Cell Selectivity

PTX80 is ideally suited for ex vivo and in vitro studies in multiple myeloma where selective targeting of CD138⁺ malignant plasma cells is required while sparing CD138⁻ normal hematopoietic cells [1]. The compound's demonstrated activity at 50–400 nM against primary patient‑derived CD138⁺ cells, combined with the absence of cytotoxicity toward CD138⁻ cells, provides a functional selectivity window not available with proteasome inhibitors such as bortezomib, which lack intrinsic tumor‑cell discrimination [1]. Researchers investigating p62‑dependent survival mechanisms in MM or evaluating p62 antagonism as a strategy to overcome proteasome‑inhibitor resistance should prioritize PTX80.

Colorectal Cancer PDX and Xenograft Efficacy Studies

For in vivo colorectal cancer research, PTX80 provides the unique advantage of validated antitumor activity across a panel of ten patient‑derived xenograft (PDX) models, with ex vivo tissue viability IC₅₀ values spanning 113–1,220 nM [1]. This PDX‑panel dataset, combined with tumor volume reduction in the HCT116 cell‑line xenograft at 8–12 mg/kg twice weekly, establishes PTX80 as the only p62‑targeted compound with quantitatively characterized activity across multiple CRC models [1][2]. Investigators pursuing p62 as a therapeutic target in colorectal cancer, particularly in studies evaluating tumor heterogeneity and predicting responder populations, should procure PTX80 for these experiments.

Mechanistic Studies of p62‑Dependent Proteotoxic Stress and UPR Activation

PTX80 is the compound of choice for researchers studying the intersection of p62 biology, proteotoxic stress, and the unfolded protein response (UPR) in cancer cells [1]. Unlike hydroxychloroquine (autophagy inhibitor acting via lysosomal neutralization), bortezomib (proteasome catalytic inhibitor), or b‑AP15 (DUB inhibitor), PTX80 uniquely induces p62 aggregation, polyubiquitinated protein accumulation, and UPR‑mediated apoptosis through direct p62 engagement [1][2]. At 100 nM, PTX80 triggers apoptosis in MM.1S cells and at 200 nM it increases polyubiquitinated protein levels, providing well‑defined concentration benchmarks for experimental design [1]. Investigators examining p62 as a protein‑quality‑control vulnerability or validating p62‑dependent UPR signaling should use PTX80 as their primary tool compound.

Comparative Oncology Pharmacology Studies Across Protein Degradation Pathways

PTX80 serves as an essential comparator compound in studies that systematically evaluate different nodes of the protein degradation network—proteasome, autophagy, and p62‑mediated pathways [1]. Its defined mechanism (global p62 antagonism with UPR activation) is orthogonal to proteasome inhibitors (e.g., bortezomib, carfilzomib), lysosomal autophagy blockers (e.g., chloroquine, hydroxychloroquine), and DUB inhibitors (e.g., b‑AP15, VLX1570), enabling clean mechanistic dissection [1][2]. The availability of a published in vivo formulation (5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline) further facilitates head‑to‑head comparison studies in xenograft models . Pharmaceutical scientists and cancer biologists conducting pathway‑focused drug comparison studies should include PTX80 to represent the p62‑antagonist class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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